(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenyl-thiadiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s structure allows it to fit into the receptor binding site, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for managing hypertension, also targeting alpha1-adrenergic receptors.
Uniqueness
(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is unique due to its combination of a piperazine ring with a methoxyphenyl group and a phenyl-thiadiazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-10-6-5-9-16(17)23-11-13-24(14-12-23)20(25)19-18(21-22-27-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
YCDGWHAFMAGOMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.